Cyanoformamide

Description

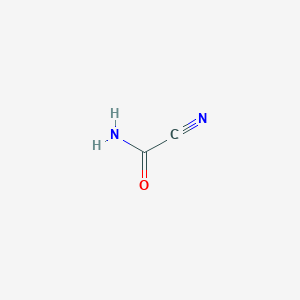

Structure

3D Structure

Properties

IUPAC Name |

carbamoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVJBLJCSLVMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195910 | |

| Record name | Cyanoformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-12-1 | |

| Record name | Carbonocyanidic amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonocyanidic amide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanoformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65VZ4FBV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the One-Pot Synthesis of Cyanoformamides from Primary Amines and Carbon Dioxide

Abstract

Cyanoformamides are valuable and versatile synthons in modern organic chemistry, serving as precursors to a wide array of nitrogen-containing heterocycles and functionalized amides. Their unique electronic structure, featuring an electrophilic carbonyl adjacent to a nitrile, enables diverse reactivity. This guide details a highly efficient, one-pot synthesis of N-substituted cyanoformamides directly from primary amines and carbon dioxide, an abundant, renewable C1 feedstock. The methodology operates under mild, low-temperature conditions and offers excellent yields and functional group tolerance, representing a significant advancement over traditional multi-step or hazardous synthetic routes. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss key process parameters, and present the scope of this powerful transformation.

Introduction: The Strategic Value of Cyanoformamides

The cyanoformamide moiety, R-NH-C(=O)CN, is a powerful building block in synthetic chemistry. Its utility stems from the dual reactivity of the acyl-cyanide fragment, which can act as a dication equivalent, enabling the installation of two different nucleophiles. This reactivity has been leveraged in the construction of complex molecules, including stereochemically defined lactams and β-cyano substituted acrylamides.[1]

Traditional syntheses of cyanoformamides often rely on hazardous reagents, such as the direct handling of toxic cyanide salts, or require the pre-formation of activated carbamoyl precursors like carbamoyl chlorides or imidazoles.[1] The ability to synthesize these valuable intermediates directly from simple, readily available starting materials—primary amines and carbon dioxide—constitutes a significant step forward in sustainable and efficient chemical synthesis. The process described herein avoids harsh conditions and toxic reagents, providing a direct, atom-economical route to this important class of molecules.[2]

The Core Reaction: Amine-CO₂ Interaction and Carbamate Formation

The foundational step of the synthesis is the reversible reaction between a primary amine and carbon dioxide. This well-studied interaction is the basis for amine scrubbing technologies for CO₂ capture and proceeds through a defined mechanism.[3]

-

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. This forms a transient, unstable zwitterionic intermediate.

-

Proton Transfer: In the presence of a second molecule of amine or another base, the zwitterion is rapidly deprotonated to form a carbamic acid.

-

Acid-Base Equilibrium: The carbamic acid, being acidic, exists in equilibrium with its conjugate base, the carbamate anion, particularly in the presence of a dedicated base.

This initial capture of CO₂ to form the carbamate salt is crucial, as it sets the stage for the subsequent dehydration and cyanation steps.

Figure 1: Initial reaction pathway of a primary amine with CO₂ to form a carbamate salt.

A Unified One-Pot Strategy: From CO₂ to this compound

The innovation of this method lies in the in-situ trapping and conversion of the carbamate intermediate into the desired this compound. This is achieved in a one-pot process by introducing a strong, non-nucleophilic base and a combined dehydrating/cyanating agent. The reaction, as reported by García-Egido et al., utilizes N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG) as the base and a cyanophosphonate as the key reagent to drive the transformation.[2]

The key components are:

-

Primary Amine (Substrate): The nitrogen source for the final product.

-

Carbon Dioxide (C1 Source): Provides the carbonyl carbon.

-

Guanidine Base (Promoter): A strong (pKa of conjugate acid ~13),[4] non-nucleophilic base that facilitates carbamate formation without competing as a nucleophile.

-

Cyanophosphonate (Activator/Cyanide Source): This reagent serves a dual purpose: it activates the carbamic acid by converting the hydroxyl group into a good leaving group and serves as the cyanide (CN⁻) source. Diethyl cyanophosphonate (DEPC) is a common and effective example of such a reagent.

Mechanistic Deep Dive: Activation and Cyanation

Following the initial formation of the carbamate salt, the cyanophosphonate reagent orchestrates the key transformation. The proposed mechanism involves two main stages:

-

Activation of Carbamic Acid: The carbamate anion attacks the electrophilic phosphorus atom of the diethyl cyanophosphonate. This displaces the cyanide ion and forms a transient carbamoyl phosphate intermediate. This intermediate is highly activated, containing an excellent phosphate leaving group.

-

Nucleophilic Substitution (Cyanation): The liberated cyanide ion (CN⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the carbamoyl phosphate intermediate. This step proceeds via a nucleophilic acyl substitution mechanism, forming the final this compound product and diethyl phosphate as a byproduct.

The entire sequence is driven by the formation of the stable phosphate byproduct and occurs rapidly at low temperatures.

Figure 2: Proposed mechanism for the conversion of the carbamate intermediate to this compound.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure constructed based on the abstract of the primary literature[2] and established practices for reactions of this type. The specific cyanophosphonate is presumed to be Diethyl Cyanophosphonate (DEPC). Researchers should consult the full primary text and perform appropriate safety assessments before implementation.

Materials & Equipment:

-

Primary amine (1.0 mmol, 1.0 equiv)

-

N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG) (1.2 mmol, 1.2 equiv)

-

Diethyl cyanophosphonate (DEPC) (1.2 mmol, 1.2 equiv) [Caution: Highly toxic, handle with extreme care in a fume hood]

-

Anhydrous Dichloromethane (CH₂Cl₂) (~0.2 M)

-

Carbon Dioxide (balloon or gas cylinder)

-

Two-neck round-bottom flask, magnetic stirrer, stir bar, septum, CO₂ balloon, and syringe

-

Cooling bath (e.g., acetone/dry ice) capable of maintaining -10 °C

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried two-neck round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cooling: Cool the resulting solution to -10 °C using a cooling bath.

-

CO₂ Atmosphere: Purge the flask with carbon dioxide and maintain a CO₂ atmosphere using a balloon. Stir the solution under these conditions for 10-15 minutes to allow for the formation of the carbamate.

-

Base Addition: Add PhTMG (1.2 mmol) dropwise to the cooled solution. Continue stirring for an additional 10 minutes at -10 °C.

-

Cyanophosphonate Addition: Slowly add diethyl cyanophosphonate (1.2 mmol) to the reaction mixture via syringe. Extreme caution is advised during this step due to the high toxicity of DEPC.

-

Reaction Monitoring: Allow the reaction to stir at -10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a short time (e.g., 1-2 hours).[2]

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Substrate Scope and Process Optimization

The true utility of a synthetic method is defined by its robustness and applicability to a range of substrates. This one-pot cyanation is notable for its broad scope and high efficiency.[2]

Table 1: Representative Substrate Scope for this compound Synthesis

| Entry | Primary Amine Substrate Type | Representative Structure | Reported Yield |

|---|---|---|---|

| 1 | Simple Aliphatic | Cyclohexylamine | Excellent |

| 2 | Benzylic | Benzylamine | Excellent |

| 3 | Substituted Benzylic | 4-Methoxybenzylamine | Very High |

| 4 | α-Amino Ester (Chiral) | (L)-Alanine methyl ester | Excellent |

| 5 | Heterocyclic | Furfurylamine | Very High |

(Yields are described qualitatively as "very high to excellent" based on the published abstract. The reaction is also reported to proceed without epimerization for chiral substrates like α-amino esters.)[2]

Key Optimization Insights:

-

Temperature Control: Maintaining a low temperature (-10 °C) is critical. Higher temperatures may lead to the decomposition of the carbamic acid intermediate or side reactions.

-

Choice of Base: The use of a strong, non-nucleophilic guanidine base is essential. Weaker bases may not efficiently form the carbamate salt, while nucleophilic bases (e.g., other amines) could compete in reacting with the activated intermediate, leading to urea byproducts.

-

Solvent: Anhydrous, aprotic solvents like dichloromethane are ideal to prevent unwanted side reactions with water.

-

Atmosphere: A consistent, positive pressure of CO₂ is necessary to drive the initial carbamate formation equilibrium.

Conclusion and Future Outlook

The direct synthesis of cyanoformamides from primary amines and carbon dioxide represents a significant achievement in sustainable organic chemistry. By leveraging the transient carbamate intermediate and trapping it with a cyanophosphonate, this one-pot method provides rapid, high-yielding access to valuable synthetic building blocks under mild conditions. The process is operationally simple, tolerates a variety of functional groups, and preserves stereochemical integrity, making it highly attractive for applications in pharmaceutical and materials science.

Future research may focus on expanding the substrate scope further, developing catalytic versions of the reaction to reduce reagent loading, and exploring alternative, less hazardous cyanating agents to enhance the method's green credentials.

References

-

García-Egido, E., Paz, J., Iglesias, B., & Muñoz, L. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry, 7(19), 3991-3999. [Link]

-

Miele, M., Castoldi, L., Roller-Prado, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (2024). 1,1,3,3-Tetramethylguanidine. Available at: [Link]

-

Königl, A., et al. (2011). Mechanisms and Kinetics for Sorption of CO2 on Bicontinuous Mesoporous Silica Modified with n-Propylamine. Langmuir, 27(20), 12626–12636. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76257, Diethyl cyanophosphonate. Available at: [Link]

-

Zhang, J., et al. (2018). Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. Acta Physico-Chimica Sinica. Available at: [Link]

-

Tan, Y., et al. (2015). Nitrosamine Formation Mechanism in Amine-Based CO2 Capture: Experimental Validation. Environmental Science & Technology, 49(5), 3054-3062. Available at: [Link]

-

ResearchGate. (n.d.). pKa values calculated for the carbamic acid derivatives of the capture amines investigated. Available at: [Link]

-

Li, X., et al. (2023). Dual Salt Cation-Swing Process for Electrochemical CO2 Separation. ACS Central Science, 9(9), 1886-1896. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 277, Carbamic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfated phenolic compounds from Limonium caspium: Isolation, structural elucidation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

"chemical and physical properties of cyanoformamide"

An In-depth Technical Guide to the Chemical and Physical Properties of Cyanoformamide

Introduction

This compound, systematically known as carbamoyl cyanide, is a fascinating and reactive organic compound with the chemical formula C₂H₂N₂O.[1] As the cyano derivative of formamide, it occupies a unique chemical space, bridging the reactivity of both nitriles and amides.[2] While not as commonplace as other synthetic reagents, this compound and its derivatives have emerged as valuable intermediates in organic synthesis and are found in the structures of unique natural products.[3] For instance, the marine natural product ceratinamine, which exhibits cytotoxic and antifouling properties, features a this compound moiety.[3]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development. It delves into its structure, synthesis, reactivity, and stability, offering field-proven insights and detailed experimental protocols. The content is structured to provide not just data, but a causal understanding of the compound's behavior, grounded in authoritative references.

Molecular Structure and Identification

This compound is a small molecule characterized by a carbamoyl group attached to a cyanide functional group. It is important to distinguish between its two structural isomers, which have distinct connectivity and chemical properties.

-

This compound (Carbamoyl Cyanide): The primary and more stable isomer, where the cyano group is bonded to the carbonyl carbon. Its IUPAC name is carbamoyl cyanide.[1]

-

N-Cyanoformamide: The less common isomer, where the cyano group is bonded to the amide nitrogen. Its IUPAC name is N-cyanoformamide.[4]

This guide will focus primarily on the carbamoyl cyanide isomer.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Pure this compound is a white, odorless crystalline solid.[5] It is sensitive to heat and moisture, which can cause it to decompose and develop a brown color and the odor of hydrogen cyanide.[5]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White crystalline solid | [5] |

| Melting Point | 58-60 °C | [5] |

| Stability | Decomposes with prolonged exposure to heat or moisture | [5] |

Table 2: Chemical Identifiers for this compound (Carbamoyl Cyanide)

| Identifier | Value | Source |

| IUPAC Name | carbamoyl cyanide | [1] |

| CAS Number | 4370-12-1 | [1] |

| Molecular Formula | C₂H₂N₂O | [1] |

| Molar Mass | 70.05 g/mol | [1] |

| SMILES | C(#N)C(=O)N | [1] |

| InChI | InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | [1] |

| InChIKey | YDVJBLJCSLVMSY-UHFFFAOYSA-N | [1] |

Synthesis of Cyanoformamides

Several methods exist for the synthesis of cyanoformamides, often starting from primary amines.[3] A particularly effective and mild method involves the reaction of primary amines with carbon dioxide, facilitated by a cyanophosphonate and a non-nucleophilic base.[3] This approach avoids harsh reagents and proceeds rapidly with high yields.[3]

The causality behind this experimental choice lies in its efficiency and safety. Traditional methods sometimes rely on hazardous reagents like carbonyl cyanide or triphosgene.[3] The described method capitalizes on the ubiquitous and non-toxic C1 source, carbon dioxide, to form a carbamate intermediate in situ. This intermediate is then activated by a cyanating agent, diethyl cyanophosphonate (DEPC), to yield the final product. The use of a strong, non-nucleophilic base like 1,1,3,3-tetramethyl-2-phenylguanidine (PhTMG) is critical to deprotonate the amine and facilitate the reaction with CO₂ without competing in side reactions.

General Experimental Protocol for this compound Synthesis

The following protocol is adapted from the work of García-Egido et al. and serves as a self-validating system due to its high efficiency and clean reaction profile, often proceeding to completion within an hour without significant by-product formation.[3]

Sources

- 1. This compound | C2H2N2O | CID 78077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. n-Cyanoformamide | C2H2N2O | CID 14862144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

"molecular structure and analysis of cyanoformamide"

An In-depth Technical Guide to the Molecular Structure and Analysis of Cyanoformamide

Introduction

This compound (C₂H₂N₂O), with the IUPAC name carbamoyl cyanide, is a fascinating small organic molecule that holds significance in various chemical contexts, from fundamental structural chemistry to its potential role as a synthon in organic synthesis.[1] As the cyano derivative of formamide, a molecule implicated in prebiotic synthesis, this compound presents an interesting case study in the interplay of reactive functional groups: a nucleophilic amide and an electrophilic nitrile, both attached to a carbonyl carbon. This guide provides a comprehensive technical overview of the molecular structure of this compound and the analytical methodologies employed for its characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of this compound

The definitive understanding of a molecule's properties and reactivity begins with a precise knowledge of its three-dimensional structure. For this compound, this has been elucidated through a combination of X-ray crystallography and computational chemistry.

Experimental Crystal Structure

The solid-state structure of this compound was determined by X-ray diffraction, providing precise measurements of its geometry.[2][3] A key finding from these studies is that the this compound molecule is completely planar.[3] This planarity is a consequence of the molecule lying on a mirror plane within its crystal lattice.[3]

The crystal structure reveals a network of intermolecular interactions that dictate the packing of the molecules. Notably, there are two intermolecular hydrogen bonds that link neighboring molecules. These hydrogen bonds form between the amide protons and the oxygen of the carbonyl group, as well as the nitrogen of the nitrile group of adjacent molecules.[3] This network of hydrogen bonds contributes to the stability of the crystalline solid.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂H₂N₂O | [3] |

| Molecular Weight | 70.051 g/mol | [3] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnma | [3] |

| a | 8.519(6) Å | [3] |

| b | 5.427(4) Å | [3] |

| c | 7.235(5) Å | [3] |

| Z (molecules/unit cell) | 4 | [3] |

| Calculated Density | 1.391 g/cm³ | [3] |

Note: Specific bond lengths and angles from the original crystallographic study were not available in the immediate search results but can be obtained by referencing the primary literature (Druck et al., 1984).

Computational Structural Analysis

In concert with experimental data, computational chemistry offers profound insights into the electronic structure and geometry of molecules like this compound.[5][6] Methods such as Density Functional Theory (DFT) can be employed to calculate the equilibrium geometry of the molecule in the gas phase, providing a theoretical model that complements the solid-state data from X-ray crystallography.[7]

Computational models can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, in the related molecule formamide, the C-N bond length has been experimentally determined to be between 1.343 and 1.376 Å, a value that is well-reproduced by high-level computational methods.[8] Similar calculations for this compound would elucidate the electronic effects of the cyano group on the amide bond and the overall molecular geometry.

Figure 1: Estimated molecular structure of this compound with approximate bond lengths and angles.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds.[4] For this compound, vibrational and nuclear magnetic resonance spectroscopy are particularly informative.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall symmetry.[9] For this compound, several characteristic vibrational modes are expected:

-

N-H Stretching: The amide N-H bonds will exhibit stretching vibrations, typically in the range of 3200-3500 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.

-

C≡N Stretching: The nitrile group has a very characteristic and strong stretching vibration. For cyanamides, this transition is found in a relatively uncongested region of the IR spectrum, between 2220–2243 cm⁻¹.[10] In Raman spectra, the C≡N stretch is also typically a strong and sharp band.[11]

-

C=O Stretching: The carbonyl group of the amide will show a strong absorption in the IR spectrum, usually in the region of 1650-1700 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.

-

N-H Bending: The amide N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.

-

C-N Stretching: The amide C-N stretching vibration is expected in the range of 1400-1000 cm⁻¹.

The combined analysis of IR and Raman spectra is powerful due to their different selection rules. Vibrational modes that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active.[12] For a planar molecule like this compound, this can help in the definitive assignment of all fundamental vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amide (N-H) | Stretching | 3200-3500 | Strong, Broad | Medium |

| Nitrile (C≡N) | Stretching | 2220-2243 | Strong, Sharp | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1650-1700 | Strong, Sharp | Medium |

| Amide (N-H) | Bending | ~1600 | Medium | Weak |

| Amide (C-N) | Stretching | 1000-1400 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The two amide protons (-NH₂) would likely appear as a single, broad peak due to quadrupole broadening from the ¹⁴N nucleus and possible exchange with trace amounts of water. The chemical shift would be in the typical range for amide protons, around 6-9 ppm.

-

¹³C NMR: The ¹³C NMR spectrum, especially with proton decoupling, will show two distinct signals for the two carbon atoms in this compound.[13]

-

The carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm, due to the deshielding effect of the attached oxygen and nitrogen atoms.[14]

-

The nitrile carbon will appear in the characteristic range for nitriles, approximately 110-125 ppm.[15]

-

The clear separation of signals in the ¹³C NMR spectrum makes it an excellent tool for confirming the presence of both the amide and nitrile functionalities.[13]

Analytical Methodologies

For the quantitative analysis and purification of this compound, chromatographic techniques are most suitable. The choice of method depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of small organic molecules. For polar compounds like this compound, reversed-phase or normal-phase chromatography can be employed.

-

Reversed-Phase HPLC: A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol would be a logical starting point. Detection can be achieved using a UV detector, as the carbonyl group will have a UV absorbance.

-

Normal-Phase HPLC: For separating this compound from less polar impurities, a normal-phase column (e.g., silica or cyano-bonded) with a non-polar mobile phase could be effective.[16]

Experimental Protocol: Generic HPLC Analysis of this compound

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

-

Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard.

Figure 2: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[17] Direct analysis of this compound by GC-MS may be possible, but its polarity and potential for thermal degradation should be considered. Derivatization to a more volatile and stable compound can sometimes improve GC performance.[18]

Rationale for GC-MS: The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation pattern. This is particularly useful for confirming the identity of the compound in complex mixtures.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity analysis, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[20][21] This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition, one can achieve very low limits of detection and eliminate interferences from the sample matrix.[20]

Conclusion

This compound is a molecule with a well-defined planar structure, stabilized in the solid state by a network of hydrogen bonds. Its characterization relies on a suite of modern analytical techniques. X-ray crystallography provides the definitive solid-state geometry, while computational methods offer complementary insights into its gas-phase structure and electronic properties. Vibrational (IR and Raman) and NMR spectroscopy serve as powerful tools for structural confirmation, each providing a unique set of fingerprints for the key functional groups. For quantitative analysis, chromatographic methods, particularly HPLC and LC-MS/MS, offer the versatility, sensitivity, and selectivity required for a wide range of applications, from reaction monitoring to trace analysis in complex matrices. A thorough understanding of these structural and analytical principles is crucial for any researcher working with this intriguing and reactive molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78077, this compound. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14862144, n-Cyanoformamide. [Link].

-

ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link].

-

Riemenschneider, W. (1978). Formation of cyanogen, this compound and oxamide by oxidation of hydrogen cyanide. ResearchGate. [Link].

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. [Link].

-

Blake, T. A., et al. (2010). The Millimeter- and Submillimeter-Wave Spectrum of this compound. ResearchGate. [Link].

-

Sheka, E. F. (2012). Computational synthesis of C₆₀ cyano- and azopolyderivatives. Journal of Molecular Modeling, 18(4), 1409-1420. [Link].

-

Singh, V., et al. (2017). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 9(1), 105-110. [Link].

-

Drück, U., Becker, W., & Becker, G. (1984). Molecular and crystal structure of this compound. CORE. [Link].

-

López-Garriga, J. J., et al. (1990). Resonance Raman study of cyanide-ligated horseradish peroxidase. Detection of two binding geometries and direct evidence for the "push-pull" effect. Biochemistry, 29(44), 10375-10385. [Link].

-

Active Thermochemical Tables (ATcT). (n.d.). Experimental data for NH₂CN (cyanamide). [Link].

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. [Link].

-

Drück, U., Becker, W., & Becker, G. (1984). Molecular and crystal structure of this compound. OPUS - Universität Stuttgart. [Link].

-

Nakajima, M., et al. (2022). Computation-guided asymmetric total syntheses of resveratrol dimers. ResearchGate. [Link].

-

Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylthis compound. [Link].

-

Maj, M., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(6), 064201. [Link].

-

Agilent Technologies. (n.d.). Procedure for cyanide analysis. [Link].

-

Akiba, M., et al. (2013). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Journal of Pesticide Science, 38(2), 70-74. [Link].

-

Wang, Y., et al. (2010). A highly sensitive Raman method for selective cyanide detection based on evaporated cuprous iodide substrate. DukeSpace. [Link].

-

Catalano, S., et al. (1998). 13C NMR Spectra of Cyanidin and Chrysanthemin. ResearchGate. [Link].

-

Kosenkov, D., & Slipchenko, L. V. (2011). Dipole moments of conjugated donor-acceptor substituted systems: calculations vs. experiments. ResearchGate. [Link].

-

Akiba, M., et al. (2013). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. ResearchGate. [Link].

-

NIST. (n.d.). Formamide, N-(cyanomethyl)-. In NIST Chemistry WebBook. [Link].

-

Lacroix, C., et al. (2011). Online liquid chromatography-tandem mass spectrometry cyanide determination in blood. Journal of Analytical Toxicology, 35(3), 143-148. [Link].

-

Reckeweg, O., & Simon, A. (2002). X-Ray and Raman Investigations on Cyanides of Mono- and Divalent Metals and Synthesis, Crystal Structure and Raman Spectrum of Tl5(CO3)2(CN). Zeitschrift für Naturforschung B, 57(7), 895-900. [Link].

-

Das, S., & Sen, S. (2021). Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water. Applied Sciences, 11(16), 7381. [Link].

-

LibreTexts Chemistry. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link].

-

Kraka, E., et al. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. WIREs Computational Molecular Science, 10(3), e1480. [Link].

-

Alzhrani, E. (2018). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link].

-

NIST. (2006, March 31). Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry. [Link].

-

NASA Technical Reports Server. (2024, February 17). Sublimation and Infrared Spectral Properties of Ammonium Cyanide. [Link].

-

Spartan Tutorial. (n.d.). Vibrational Frequencies - Technical Considerations. [Link].

-

Chutkositkan, P. (2023, November 28). Detecting Cyanide in Blood Using LC–MS/MS. LCGC International. [Link].

-

Logue, B. A., et al. (2010). Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins. Journal of Chromatography B, 878(28), 2771-2776. [Link].

-

Vagnini, M., et al. (2011). The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues. Journal of Raman Spectroscopy, 42(10), 1849-1856. [Link].

-

Li, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4683. [Link].

- Edwards, H. G. M. (2007). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Raman Spectroscopy (pp. 3-18). CRC Press.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link].

-

Wright, C. L., & Scott, P. J. H. (2021). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules, 26(16), 4948. [Link].

-

Bowman, J. M., et al. (2019). The Structure, Anharmonic Vibrational Frequencies, and Intensities of NNHNN+. The Journal of Physical Chemistry A, 123(3), 670-676. [Link].

-

Tycko, R. (1990). NMR Determination of the Bond Lengths in C60. Journal of the American Chemical Society, 112(26), 9662-9663. [Link].

-

Drück, U., Becker, W., & Becker, G. (1984). Molecular and crystal structure of this compound. Zeitschrift für Kristallographie - Crystalline Materials, 167(1-4), 131-134. [Link].

Sources

- 1. This compound | C2H2N2O | CID 78077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. s3.smu.edu [s3.smu.edu]

- 5. Computational synthesis of C₆₀ cyano- and azopolyderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s-a-s.org [s-a-s.org]

- 10. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 17. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry | NIST [nist.gov]

- 20. Online liquid chromatography-tandem mass spectrometry cyanide determination in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

Cyanoformamide: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

Cyanoformamide (carbamoyl cyanide), a molecule possessing the unique juxtaposition of a nitrile and an amide, has traversed a fascinating journey from a 19th-century laboratory curiosity to a valuable synthetic intermediate in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its evolving synthetic methodologies, and its contemporary applications, particularly in the synthesis of heterocyclic compounds and natural products. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, technical understanding of this versatile reagent.

Introduction: The Duality of a Simple Molecule

At first glance, this compound (C₂H₂N₂O) is a simple organic molecule. However, its structure, featuring an electrophilic carbonyl carbon and a nucleophilic nitrogen, alongside the reactive nitrile group, bestows upon it a rich and diverse chemical reactivity. This duality has been the driving force behind its enduring interest in the chemical community.

This guide will delve into the historical narrative of this compound, from its probable initial synthesis in the late 19th or early 20th century to the development of practical synthetic routes in the mid-20th century. We will then explore the modern synthetic strategies that have made this compound and its derivatives more accessible for research and development. Finally, we will examine its applications as a building block in the synthesis of complex molecules, including natural products and potential pharmaceutical scaffolds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂H₂N₂O | PubChem[1] |

| Molecular Weight | 70.05 g/mol | PubChem[1] |

| IUPAC Name | carbamoyl cyanide | PubChem[1] |

| CAS Number | 4370-12-1 | PubChem[1] |

| Appearance | Crystalline solid | Google Patents[2] |

| Solubility | Soluble in water and alcohol | Google Patents[2] |

Historical Context and Discovery

The precise origins of this compound are somewhat obscured by the passage of time. A 1957 patent by the American Cyanamid Company refers to it as a "known compound" that had remained a "laboratory curiosity because its synthesis was commercially impractical".[2] This patent references "Baketow: Beilsteins Handbuch (4th edition), vol. 2, p. 549 (1920)", suggesting its discovery and initial characterization likely occurred in the late 19th or early 20th century.[2] This era was a fertile period for the exploration of cyanogen and nitrile chemistry, following the first synthesis of hydrogen cyanide in 1782.[3]

The early method for preparing this compound, as described in the 1957 patent, involved the reaction of cyanogen with glacial acetic acid in the presence of a minute amount of water.[2] This reaction was conducted in a sealed tube and required several months to proceed to completion, highlighting the challenges that relegated it to a chemical curiosity.[2]

The mid-20th century marked a turning point for this compound. The aforementioned patent detailed a significantly improved process, which will be discussed in the following section. This "rediscovery" was likely spurred by the identification of its potential applications, including as a nematocide and rodenticide.[2]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from impractically long reactions to rapid and efficient modern methods. This progression reflects the broader advancements in synthetic organic chemistry.

The "Rediscovery": An Improved Synthesis from Cyanogen

The 1957 patent by American Cyanamid provided a more practical approach to this compound synthesis. The key innovation was the discovery that the reaction between cyanogen and a carboxylic acid could be significantly accelerated by the presence of at least one equivalent of water and conducting the reaction under autogenous pressure at elevated temperatures (50-90°C).[2] This method reduced the reaction time from months to less than three days.[2]

Experimental Protocol: Improved Synthesis from Cyanogen (as described in US Patent 2,804,470)

-

A mixture of cyanogen, at least one equivalent of water, and an aliphatic carboxylic acid (e.g., acetic acid or formic acid) is introduced into an autoclave.[2]

-

An inert polar solvent such as acetonitrile or tetrahydrofuran can be used as a solvent medium.[2]

-

The mixture is heated to a temperature between 50°C and 90°C.[2]

-

The reaction is allowed to proceed for a period ranging from several hours to a few days.[2]

-

After the reaction is complete, the mixture is distilled under reduced pressure to remove the solvent and unreacted starting materials.[2]

-

The resulting solid residue is then extracted with a suitable solvent, such as ether, to isolate the this compound.[2]

-

Further purification can be achieved by recrystallization from the extraction solvent.[2]

Causality Behind Experimental Choices: The critical insight was that a substantial amount of water, contrary to prior belief, did not lead to the formation of oxamide as the principal product.[2] The carboxylic acid acts as a catalyst, and the elevated temperature and pressure increase the reaction rate. The use of an inert polar solvent helps to dissolve the cyanogen gas.

Modern Synthetic Approaches

In recent decades, a variety of more efficient and versatile methods for the synthesis of cyanoformamides have been developed, avoiding the use of the highly toxic and gaseous cyanogen.

A contemporary and straightforward method involves the reaction of widely available isocyanates with a cyanide "reservoir" such as PhMe₂SiCN.[4] This reaction is catalyzed by a Lewis base, like potassium tert-amylate (KOtAm), and proceeds rapidly to afford cyanoformamides in high yields.[4]

Experimental Protocol: Synthesis from Isocyanates

-

To a solution of the isocyanate in an anhydrous solvent (e.g., tetrahydrofuran), add a catalytic amount of a Lewis base (e.g., KOtAm).[4]

-

Add the cyanide source (e.g., PhMe₂SiCN) to the reaction mixture.[4]

-

The reaction is typically rapid and can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The Lewis base activates the silicon-cyanide bond, facilitating the release of the cyanide anion. The highly electrophilic isocyanate readily reacts with the cyanide nucleophile. This method is highly efficient due to the high reactivity of the starting materials under the reaction conditions.

Figure 1: General workflow for the synthesis of cyanoformamides from isocyanates.

Another innovative approach utilizes primary amines and carbon dioxide as readily available starting materials.[5] The reaction is mediated by a cyanophosphonate and a guanidine base, providing cyanoformamides in excellent yields under mild conditions.[5]

Experimental Protocol: Synthesis from Primary Amines and CO₂

-

A solution of a primary amine and a guanidine base (e.g., tetramethylphenylguanidine) in an anhydrous solvent is cooled to -10 °C under a carbon dioxide atmosphere.[5]

-

A cyanophosphonate is then added to the reaction mixture.[5]

-

The reaction is typically fast and efficient.

-

Workup and purification by column chromatography yield the desired this compound.[5]

Causality Behind Experimental Choices: The amine reacts with carbon dioxide to form a carbamic acid intermediate, which is then activated by the cyanophosphonate. The guanidine base facilitates these transformations. This method is notable for its use of inexpensive and non-toxic starting materials.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its unique electronic properties. It can act as a carbamoylating agent and its nitrile group can participate in various cycloaddition and nucleophilic addition reactions.

Synthesis of Heterocyclic Compounds

Cyanoformamides are valuable precursors for the synthesis of various heterocyclic systems. For example, they react with hydroxylamine to form carbamoyl amidoximes, which are themselves interesting precursors for other heterocyclic structures.[6][7]

Figure 2: Reaction of this compound with hydroxylamine to form precursors for heterocyclic synthesis.

Natural Product Synthesis

The this compound moiety is found in a few marine natural products, most notably ceratinamine and 7-hydroxyceratinamine, isolated from marine sponges.[5] These compounds exhibit cytotoxic and antifouling activities.[5] The development of efficient synthetic routes to cyanoformamides has been instrumental in the total synthesis of these natural products.[5] A proposed biosynthetic pathway suggests the involvement of cyanoformate as a biological cyanating agent.[8]

Potential in Drug Discovery

While there are no marketed drugs that contain the this compound functional group to date, its utility as a synthetic intermediate suggests significant potential in drug discovery. The ability to readily synthesize a variety of substituted cyanoformamides allows for the creation of diverse molecular scaffolds for screening and lead optimization. Its role as a precursor to various heterocycles, which are prevalent in many pharmaceuticals, further underscores its importance.

Conclusion and Future Outlook

This compound has evolved from a historical curiosity, hampered by impractical synthesis, to a versatile and accessible building block in modern organic chemistry. The development of efficient synthetic methodologies has been key to unlocking its potential. Its unique reactivity profile makes it a valuable tool for the construction of complex molecules, including heterocycles and natural products. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of versatile synthons like this compound is likely to increase. Future research may focus on expanding the scope of its applications, developing even more sustainable synthetic routes, and exploring its potential in the design of new functional molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78077, this compound. Retrieved from [Link].

- Pace, V., Miele, M., Castoldi, L., Prado-Roller, A., & Pisano, L. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry.

- Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047.

- Alonso, D. A., Costa, A., Nájera, C., & Varea, T. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry, 7(17), 3434–3439.

- Burkhard, J. A., Guisado-Barrios, G., & Kivala, M. (2015). Historical and Recent Developments in the Chemistry of Cyanate Congeners. Inorganic Chemistry, 54(17), 8159–8174.

- Welcher, R. P. (1957). U.S. Patent No. 2,804,470. U.S.

- Garve, L. K., & Garve, B. (2017). The Paradox of Antimalarial Terpenoid Isonitrile Biosynthesis Explained. Proposal of Cyanoformate as an NC Delivery Vector.

-

ChemistryViews. (2024, July 11). Straightforward Path to Cyanoformamides. Retrieved from [Link]

-

Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. Organic Chemistry Portal. Retrieved from [Link]

- Welcher, R. P. (1957). Preparation of this compound. Google Patents.

Sources

- 1. This compound | C2H2N2O | CID 78077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2804470A - Preparation of this compound - Google Patents [patents.google.com]

- 3. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

The Cyanoformamide Core: A Technical Guide to its Synthesis, Reactivity, and Application

Foreword: Unveiling the Duality of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the cyanoformamide core (R₂N-CO-CN) presents itself as a fascinating and highly versatile scaffold. Its unique electronic architecture, characterized by the juxtaposition of an electron-withdrawing nitrile group and an amide functionality, bestows upon it a rich and often dichotomous reactivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the fundamental principles governing the behavior of the this compound core. We will delve into its synthesis, explore its multifaceted reactivity through the lens of mechanistic insights and field-proven protocols, and highlight its emerging significance in medicinal chemistry. Our approach is to not merely list reactions, but to provide a causal understanding of the experimental choices, thereby empowering the reader to harness the full synthetic potential of this remarkable functional group.

The this compound Scaffold: Structural and Electronic Attributes

The reactivity of the this compound core is a direct consequence of its electronic makeup. The strong electron-withdrawing nature of the nitrile group significantly influences the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic. This activation is a key theme that will recur throughout our discussion of its reactivity.

Simultaneously, the nitrogen atom of the amide can exhibit nucleophilic character, particularly after deprotonation. This dual nature allows the this compound unit to act as either an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reacting partner. This inherent ambiphilicity is the cornerstone of its synthetic utility.

Below is a diagram illustrating the key electronic features of the this compound core.

Caption: Electronic characteristics of the this compound core.

Strategic Synthesis of the this compound Core

The preparation of cyanoformamides has evolved to include several efficient and chemoselective methods, moving away from hazardous reagents where possible.

From Isocyanates: A Rapid and Versatile Approach

A highly effective method for the synthesis of cyanoformamides involves the reaction of isocyanates with a cyanide source.[1] This approach leverages the high electrophilicity of the isocyanate carbon. The choice of the cyanide-releasing agent is critical for the success of this transformation. Modern protocols utilize cyanide "reservoirs" that release the cyanide anion in a controlled manner.

A plausible mechanism involves the rapid formation of a silicon-ate complex when using a silyl cyanide, which then collapses to release the cyanide anion for a nucleophilic attack on the isocyanate.[2]

Caption: Synthesis of cyanoformamides from isocyanates.

Experimental Protocol: Synthesis of N-Phenylthis compound [3]

-

To a stirred solution of phenyl isocyanate (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add dimethylphenylsilyl cyanide (1.5 equiv).

-

Slowly add a solution of potassium tert-amylate (0.2 equiv) in cyclohexane.

-

Stir the reaction mixture for 1 minute at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenylthis compound.

Decyanation/Oxidation of Aminomalononitriles

Another innovative approach involves the CsF-promoted decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles.[4] This method offers a mild and efficient route to a variety of cyanoformamides.[5]

The Reactivity Profile: A Tale of Two Electrophiles

The this compound core possesses two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. The preferred site of nucleophilic attack is dictated by the nature of the nucleophile and the reaction conditions.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl carbon, being highly activated by the adjacent nitrile group, is a prime target for nucleophiles. This reactivity is central to the use of cyanoformamides as "dication equivalents," enabling the sequential addition of two different nucleophiles.[6]

Experimental Protocol: Synthesis of a β-Ketoamide using N-Methoxy-N-methylthis compound [7]

-

To a solution of the ketone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv).

-

Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add a solution of N-methoxy-N-methylthis compound (1.2 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the β-keto Weinreb amide.

Nucleophilic Addition to the Nitrile Group

The nitrile group can also undergo nucleophilic attack, particularly with softer nucleophiles or under conditions that favor this pathway. A notable example is the reaction with hydroxylamine to form carbamoyl amidoximes, which are valuable precursors for heterocyclic synthesis.[5]

Experimental Protocol: Synthesis of a Carbamoyl Amidoxime [5]

-

To a solution of the this compound (1.0 equiv) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate (1.1 equiv) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude carbamoyl amidoxime, which can be further purified by recrystallization or chromatography.

Cycloaddition Reactions

The electron-deficient nature of the nitrile and carbonyl groups makes the this compound core a competent partner in cycloaddition reactions.

The C=O or C≡N bond of a this compound can act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes.[8] This provides a direct route to six-membered heterocyclic structures. The reaction is facilitated by the electron-withdrawing nature of the this compound core, which lowers the energy of the LUMO of the dienophile.[9]

Caption: Diels-Alder reaction involving a this compound.

Cyanoformamides can also participate as dipolarophiles in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones.[10][11] This powerful reaction class enables the construction of five-membered heterocycles in a highly convergent manner.[12]

Electrophilic Activation

The amide nitrogen of the this compound can be rendered more nucleophilic by deprotonation. More interestingly, the entire amide functionality can be activated by treatment with strong electrophiles like triflic anhydride, forming highly reactive intermediates that can undergo a variety of transformations.[13][14]

Characterization of the this compound Core

The structural elucidation of cyanoformamides relies on a combination of standard spectroscopic techniques.

| Technique | Key Spectroscopic Features |

| ¹H NMR | The chemical shift of the N-H proton (for primary and secondary amides) typically appears as a broad singlet in the range of 7-9 ppm. The signals for the substituents on the nitrogen will be informative. |

| ¹³C NMR | The carbonyl carbon resonance is typically observed in the range of 160-170 ppm. The nitrile carbon appears around 115-120 ppm.[15] |

| IR Spectroscopy | A strong absorption band for the C=O stretch is observed around 1680-1720 cm⁻¹. The C≡N stretch appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region.[16] The N-H stretch (for primary and secondary amides) is seen as a broad band around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak is typically observed, and fragmentation patterns can provide structural information. |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of the this compound core have made it an attractive scaffold in medicinal chemistry. The N-CN moiety is present in a number of bioactive molecules, including inhibitors of cathepsins.[17] The ability of the this compound to act as a bioisostere for other functional groups, coupled with its diverse reactivity, allows for the generation of novel chemical entities with potential therapeutic applications.[18] For instance, the synthesis of trifluoromethylated compounds, a common strategy in drug design, can incorporate the this compound motif.[19]

Conclusion and Future Outlook

The this compound core represents a powerful and versatile building block in organic synthesis. Its dual reactivity, stemming from the interplay of the amide and nitrile functionalities, opens up a vast chemical space for the construction of complex molecules and heterocycles. As our understanding of its reactivity deepens and more innovative synthetic methodologies are developed, the applications of the this compound core in medicinal chemistry and materials science are poised to expand significantly. The continued exploration of its cycloaddition chemistry and its utility as a "dication equivalent" are particularly promising avenues for future research. This guide has aimed to provide a solid foundation for scientists to not only understand but also creatively apply the rich chemistry of the this compound core in their research endeavors.

References

- Miele, M., Castoldi, L., Prado-Roller, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry.

- N-Methoxy-N-methylthis compound. Organic Syntheses.

- Pace, V., Miele, M., & Castoldi, L. (2022). Recent advances in the generation and use of silicon-ate complexes in synthesis.

- D'hooghe, M., & De Kimpe, N. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(15), 5285-5288.

- Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967-6971.

- Metz, P. (Ed.). (2004). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

- Lei, L. S., Xue, C. G., Xu, X. T., Jin, D. P., Wang, S. H., & Bao, W. (2020). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry, 18(1), 107-111.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry.

- Ayres, J. N., Williams, M. T. J., Tizzard, G. J., Coles, S. J., Ling, K. B., & Morrill, L. C. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5258-5262.

- Diels-Alder Reaction. (2017). Master Organic Chemistry.

- Maulide, N., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(27), 10247-10252.

- Table: Selectivities and yield for additions of various nucleophiles to Garner's aldehyde 1.

- Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts.

- Method for synthesizing cyanamide. (2021).

- Larraufie, M. H., Maestri, G., Malacria, M., Ollivier, C., Fensterbank, L., & Lacôte, E. (2012). The Cyanamide Moiety, Synthesis and Reactivity. Synthesis, 44(9), 1279-1292.

- El-Gazzar, A. B. A., et al. (2020). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 16, 1-28.

- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Diels-Alder Reaction. Organic Chemistry Portal.

- Miele, M., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir.

- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. (2020).

- Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.

- Prabhath, M. R. R., Williams, L., Bhat, S. V., & Sharma, P. (2017).

- Biological Activity and Stability of Aeruginosamides from Cyanobacteria. (2022). Molecules, 27(3), 670.

- Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles. (2025). Organic Letters.

- Nucleophilic Acyl Substitution. (2021). YouTube.

- Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org.

- Diels–Alder reaction. Wikipedia.

- Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. (2018). Marine Drugs, 16(10), 363.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules, 26(16), 4966.

- Amide Synthesis. Fisher Scientific.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Diels Alder Reaction. (2021). YouTube.

- Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. (2011). The Journal of Organic Chemistry, 76(17), 6967-6971.

- 1,3-dipolar cycloaddition reactions. (2020). YouTube.

- Biological Activities of Ziziphora clinopodioides. (2019). Brazilian Journal of Pharmaceutical Sciences, 55.

- The Mechanisms of Nucleophilic Acyl Substitution. (2021). YouTube.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- Synthesis and Reactivity of N-Allenyl Cyanamides. (2018).

- Biological activities of Ziziphora clinopodioides. SciELO.

- Padwa, A. (Ed.). (2002).

- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2011). Accounts of Chemical Research, 44(11), 1156-1171.

- 1,3-dipolar cycloaddition reactions. (2016). YouTube.

Sources

- 1. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. CN113200912A - Method for synthesizing cyanamide - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. jelsciences.com [jelsciences.com]

"comprehensive literature review of cyanoformamide research"

An In-Depth Technical Guide to Cyanoformamide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound (C₂H₂N₂O), a structurally simple yet chemically versatile molecule, stands at the intersection of synthetic chemistry and pharmaceutical science. Possessing a unique juxtaposition of an electrophilic nitrile and a nucleophilic amide within a compact acyl cyanide framework, it serves as a powerful building block for complex molecular architectures and as a key pharmacophore in bioactive natural products. This technical guide provides a comprehensive review of this compound research, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the evolution of its synthesis, from classical methods to modern, safer protocols. The guide will explore its distinct reactivity, detailing the causality behind its utility in constructing heterocyles and other valuable scaffolds. Furthermore, we will examine its role in medicinal chemistry, anchored by its presence in marine natural products like ceratinamine, and discuss its potential as a privileged motif in the design of novel therapeutics. This document is structured to be a self-validating resource, grounding all mechanistic claims and protocols in authoritative literature, complete with detailed experimental workflows and data presented for practical application.

Introduction: The Duality of a Unique Synthon

This compound, also known as carbamoyl cyanide, is the cyano derivative of formamide, an interstellar molecule implicated in prebiotic nucleic acid synthesis.[1] Its significance in modern chemistry, however, lies in the unique electronic properties conferred by the adjacent carbonyl and cyano groups. This arrangement creates a potent "dication equivalent," where the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack, while the molecule as a whole can participate in a diverse array of transformations.[2]

This inherent reactivity makes this compound a valuable synthon for organic synthesis, enabling the construction of stereochemically defined lactams and β-cyano substituted acrylamides.[2] Its utility is not merely synthetic; the this compound moiety is found in nature. The marine sponge Pseudoceratina purpurea produces ceratinamine, a cytotoxic natural product with potent antifouling activity that features this distinct functional group.[3] The discovery of ceratinamine and related compounds has spurred interest in cyanoformamides as potential pharmacophores for drug development, highlighting the need for a deeper understanding of their synthesis, reactivity, and biological implications.

This guide aims to consolidate the current body of knowledge on this compound, providing both a theoretical framework and practical, field-proven insights for its application in research and development.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application. This compound is a crystalline solid at room temperature.[4] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂H₂N₂O | [5] |

| Molecular Weight | 70.05 g/mol | [5][6] |

| IUPAC Name | carbamoyl cyanide | [5] |

| CAS Number | 4370-12-1 | [5] |

| Appearance | Crystalline Solid | [4] |

| Melting Point | 44 °C | [4] |

| Boiling Point | 260 °C (decomposes) | [4] |

| Solubility in Water | 85 g/100 ml (25 °C) | [4] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis of Cyanoformamides: An Evolution Toward Safety and Efficiency

The synthesis of cyanoformamides has evolved significantly, driven by the need to move away from hazardous reagents and improve efficiency and substrate scope. Early methods often involved the manipulation of highly toxic cyanide species, posing significant safety risks.[2] Modern protocols prioritize safety and modularity, employing cyanide precursors or in-situ generation methods.

Classical vs. Modern Synthetic Approaches

Historically, the preparation of cyanoformamides involved direct cyanation or the reaction of cyanogen with water, often under harsh conditions with limited functional group tolerance.[7] More recent developments have introduced milder and more versatile methods.

| Method | Reagents | Key Advantages | Key Limitations | Reference |

| Reaction of Cyanogen | Cyanogen gas, Water | Direct formation | Use of highly toxic cyanogen gas | [7] |

| From Primary Amines & CO₂ | Primary amine, CO₂, DEPC, PhTMG | Mild conditions, high yields, avoids toxic cyanide reagents | Less effective for secondary amines | [3] |

| From Isocyanates | Isocyanate, PhMe₂SiCN, KOtAm (catalytic) | Extremely fast ( <1 min), high yields, uses a cyanide "reservoir" for safety | Requires isocyanate starting material | [2][8] |

| Decyanation/Oxidation Cascade | N,N-disubstituted aminomalononitriles, CsF | Mild, efficient, wide substrate scope | Multi-step precursor synthesis may be needed | [9] |

Table 2: Comparison of Selected Synthetic Routes to Cyanoformamides.

The shift towards methods like those developed by Muñoz and Pace represents a significant advancement.[3][8] The use of carbon dioxide as a C1 source or a cyanide reservoir like PhMe₂SiCN circumvents the direct handling of reagents like HCN or KCN, which is a critical improvement in laboratory safety and scalability.

Detailed Experimental Protocol: Synthesis from Primary Amines and CO₂

This protocol is adapted from the work of García-Egido, Paz, Iglesias, and Muñoz, which provides a robust and relatively safe method for preparing secondary cyanoformamides.[3] The causality behind this method is the in-situ formation of a carbamic acid from the amine and CO₂, which is then activated by a cyanophosphonate (DEPC) to undergo nucleophilic attack by the cyanide anion.

Materials:

-